molecular formula C13H8INO2 B12536419 2-(Benzo[d]oxazol-2-yl)-4-iodophenol

2-(Benzo[d]oxazol-2-yl)-4-iodophenol

Cat. No.: B12536419
M. Wt: 337.11 g/mol
InChI Key: WHFIEYFLAVYGFL-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-4-iodophenol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of an iodine atom at the 4-position of the phenol ring and a benzoxazole moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodophenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-iodobenzoic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the benzoxazole ring to its corresponding amine derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful as a probe in imaging studies .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-(Benzo[d]thiazol-2-yl)-4-iodophenol: Contains a sulfur atom instead of oxygen in the heterocyclic ring, which can influence its chemical properties.

    4-Iodo-2-phenylphenol: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.

Uniqueness

2-(Benzo[d]oxazol-2-yl)-4-iodophenol is unique due to the presence of both the benzoxazole ring and the iodine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8INO2

Molecular Weight

337.11 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-4-iodophenol

InChI

InChI=1S/C13H8INO2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

WHFIEYFLAVYGFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)I)O

Origin of Product

United States

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